molecular formula C7H11N5O3 B2717103 6-((2-Methoxyethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine CAS No. 450344-70-4

6-((2-Methoxyethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine

Cat. No.: B2717103
CAS No.: 450344-70-4
M. Wt: 213.197
InChI Key: QXSYMNCINYOCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((2-Methoxyethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine is a chemical compound with a unique structure that includes a pyrimidine ring substituted with nitro and diamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-((2-Methoxyethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine typically involves the nitration of a pyrimidine precursor followed by the introduction of the 2-methoxyethyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution pattern.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can help in scaling up the production while ensuring safety and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group in the compound can be reduced to an amine group under hydrogenation conditions, using catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

6-((2-Methoxyethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-((2-Methoxyethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrimidine ring can form hydrogen bonds with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

  • N-(2-methoxyethyl)-p-nitroaniline (MENA)
  • N-(2-acetoxyethyl)-p-nitroaniline (ANA)

Comparison: 6-((2-Methoxyethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine is unique due to its pyrimidine core, which provides distinct electronic and steric properties compared to aniline derivatives like MENA and ANA. This uniqueness makes it a valuable compound for specific applications where the pyrimidine ring’s properties are advantageous.

Properties

IUPAC Name

4-N-(2-methoxyethyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O3/c1-15-3-2-9-7-5(12(13)14)6(8)10-4-11-7/h4H,2-3H2,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSYMNCINYOCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC=NC(=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.